6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one
Description
6-Chloro-4aH-pyrido[2,3-b]pyrazin-2-one is a nitrogen-containing heterocyclic compound characterized by a fused pyridine and pyrazinone ring system with a chlorine substituent at position 4. Its molecular formula is reported as C₇H₆ClN₃O (CID: 86697561) or C₇H₄ClN₃O (CAS: 70395-75-4), depending on the tautomeric form or hydration state . Key structural features include:
- A pyrazin-2-one ring fused with a pyridine moiety.
- A chlorine atom at position 6, which influences electronic properties and reactivity.
- Hydrogen bond donors (1) and acceptors (4), as seen in related analogs .
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as kinase inhibitors and GPCR ligands .
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-2-1-4-7(11-5)9-3-6(12)10-4/h1-3,7H |
InChI Key |
ZMNXUZILODDGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2C1=NC(=O)C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one typically involves multicomponent reactions. One common method includes the reaction of 2-chloropyridine with hydrazine hydrate under reflux conditions to form the pyrazine ring. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrido[2,3-b]pyrazine-2-one derivatives.
Reduction: Formation of reduced pyrido[2,3-b]pyrazine derivatives.
Substitution: Formation of substituted pyrido[2,3-b]pyrazine derivatives with various functional groups.
Scientific Research Applications
6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 6-chloro-4aH-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
